6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
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Overview
Description
6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid typically involves the functionalization of imidazo[1,2-A]pyridine scaffolds. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the nitration of imidazo[1,2-A]pyridine derivatives followed by carboxylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and carboxylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 6-aminoimidazo[1,2-A]pyridine-8-carboxylic acid.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogens. The nitro group plays a crucial role in its activity, often undergoing bioreduction to form reactive intermediates that exert the desired biological effects .
Comparison with Similar Compounds
- Imidazo[1,2-A]pyridine-8-carboxylic acid
- 6-Chloroimidazo[1,2-A]pyridine-8-carboxylic acid
- 8-Chloro-6-nitroimidazo[1,2-A]pyridine-2-carboxylic acid
Comparison: 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits enhanced antimicrobial and anticancer properties, making it a valuable molecule for drug discovery and development .
Properties
Molecular Formula |
C8H5N3O4 |
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Molecular Weight |
207.14 g/mol |
IUPAC Name |
6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-5(11(14)15)4-10-2-1-9-7(6)10/h1-4H,(H,12,13) |
InChI Key |
NUTAUBAYACKYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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